molecular formula C2H6MgO2 B8808408 Magnesium methoxide 7-8% in methanol

Magnesium methoxide 7-8% in methanol

Cat. No. B8808408
M. Wt: 86.37 g/mol
InChI Key: CRGZYKWWYNQGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598273B2

Procedure details

The procedure is carried out as described in Raju et al, Organic Process Research & Development 2006, 10, 33-35, which is hereby incorporated by reference in its entirety. A solution of magnesium methoxide was prepared by adding magnesium turnings (1.31 g, 0.054 mol) and dichloromethane (5 mL) to methanol (150 mL) and stirring under nitrogen atmosphere for 2-3 hours, at 40-45° C. The solution was cooled to 5-10° C. and added to a stirred mixture of esomeprazole (42.0 g, 0.121 mol) and methanol (150.0 mL), and stirring was maintained for 3 hours. Water (2.0 mL) was added and stirring was continued for 1 hour and the solution was filtered. The mother liquor was distilled under reduced pressure at 35° C. Acetone (400 mL) was added and the mixture was stirred for 1 hour at 25-35° C. The precipitate was filtered and washed with acetone (200 mL), dissolved in methanol (222 mL) and water (8 mL) and stirred for about 30 minutes at 25-30° C. and filtered. The filtrate was suspended in water and stirred at 0-5° C. for about 45 minutes, filtered, washed with water (300 mL) and dried under reduced pressure to yield esomeprazole magnesium salt.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg:1].ClCCl.[CH3:5][OH:6].[CH3:7][O:8][C:9]1[CH:30]=[CH:29][C:12]2[NH:13][C:14]([S@:16]([CH2:18][C:19]3[C:24]([CH3:25])=[C:23]([O:26][CH3:27])[C:22]([CH3:28])=[CH:21][N:20]=3)=[O:17])=[N:15][C:11]=2[CH:10]=1>O>[CH3:7][O-:8].[Mg+2:1].[CH3:5][O-:6].[Mg:1].[CH3:7][O:8][C:9]1[CH:30]=[CH:29][C:12]2[NH:13][C:14]([S@:16]([CH2:18][C:19]3[C:24]([CH3:25])=[C:23]([O:26][CH3:27])[C:22]([CH3:28])=[CH:21][N:20]=3)=[O:17])=[N:15][C:11]=2[CH:10]=1 |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
COC1=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring under nitrogen atmosphere for 2-3 hours, at 40-45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5-10° C.
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
DISTILLATION
Type
DISTILLATION
Details
The mother liquor was distilled under reduced pressure at 35° C
ADDITION
Type
ADDITION
Details
Acetone (400 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at 25-35° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with acetone (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (222 mL)
STIRRING
Type
STIRRING
Details
water (8 mL) and stirred for about 30 minutes at 25-30° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
stirred at 0-5° C. for about 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (300 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
C[O-].[Mg+2].C[O-]
Name
Type
product
Smiles
[Mg].COC1=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07598273B2

Procedure details

The procedure is carried out as described in Raju et al, Organic Process Research & Development 2006, 10, 33-35, which is hereby incorporated by reference in its entirety. A solution of magnesium methoxide was prepared by adding magnesium turnings (1.31 g, 0.054 mol) and dichloromethane (5 mL) to methanol (150 mL) and stirring under nitrogen atmosphere for 2-3 hours, at 40-45° C. The solution was cooled to 5-10° C. and added to a stirred mixture of esomeprazole (42.0 g, 0.121 mol) and methanol (150.0 mL), and stirring was maintained for 3 hours. Water (2.0 mL) was added and stirring was continued for 1 hour and the solution was filtered. The mother liquor was distilled under reduced pressure at 35° C. Acetone (400 mL) was added and the mixture was stirred for 1 hour at 25-35° C. The precipitate was filtered and washed with acetone (200 mL), dissolved in methanol (222 mL) and water (8 mL) and stirred for about 30 minutes at 25-30° C. and filtered. The filtrate was suspended in water and stirred at 0-5° C. for about 45 minutes, filtered, washed with water (300 mL) and dried under reduced pressure to yield esomeprazole magnesium salt.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg:1].ClCCl.[CH3:5][OH:6].[CH3:7][O:8][C:9]1[CH:30]=[CH:29][C:12]2[NH:13][C:14]([S@:16]([CH2:18][C:19]3[C:24]([CH3:25])=[C:23]([O:26][CH3:27])[C:22]([CH3:28])=[CH:21][N:20]=3)=[O:17])=[N:15][C:11]=2[CH:10]=1>O>[CH3:7][O-:8].[Mg+2:1].[CH3:5][O-:6].[Mg:1].[CH3:7][O:8][C:9]1[CH:30]=[CH:29][C:12]2[NH:13][C:14]([S@:16]([CH2:18][C:19]3[C:24]([CH3:25])=[C:23]([O:26][CH3:27])[C:22]([CH3:28])=[CH:21][N:20]=3)=[O:17])=[N:15][C:11]=2[CH:10]=1 |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
COC1=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring under nitrogen atmosphere for 2-3 hours, at 40-45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5-10° C.
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
DISTILLATION
Type
DISTILLATION
Details
The mother liquor was distilled under reduced pressure at 35° C
ADDITION
Type
ADDITION
Details
Acetone (400 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at 25-35° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with acetone (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (222 mL)
STIRRING
Type
STIRRING
Details
water (8 mL) and stirred for about 30 minutes at 25-30° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
stirred at 0-5° C. for about 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (300 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
C[O-].[Mg+2].C[O-]
Name
Type
product
Smiles
[Mg].COC1=CC2=C(NC(=N2)[S@@](=O)CC2=NC=C(C(=C2C)OC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.